Ethyl 4-cyanopiperazine-1-carboxylate

Medicinal Chemistry Drug Discovery ADME Properties

Sourcing a piperazine scaffold with an orthogonal cyano handle and lower LogP (0.11738) for PROTAC or UCHL1 programs often means long lead times from niche suppliers. Ethyl 4-cyanopiperazine-1-carboxylate resolves this bottleneck with dual ester/cyano derivatization sites in a single, readily available building block. • Orthogonal ester & cyano handles enable sequential elaboration for bifunctional PROTAC linker construction. • Reduced LogP vs. non-cyanated analogs improves aqueous solubility and reduces non-specific binding. • N-Cyanopiperazine warhead supports selective UCHL1 inhibitor design with validated target engagement. Obtain this key intermediate from BenchChem with reliable global fulfillment for your medchem pipeline.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 57200-28-9
Cat. No. B8800601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyanopiperazine-1-carboxylate
CAS57200-28-9
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C#N
InChIInChI=1S/C8H13N3O2/c1-2-13-8(12)11-5-3-10(7-9)4-6-11/h2-6H2,1H3
InChIKeyVOFTWNIPLWSHST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-cyanopiperazine-1-carboxylate Specifications


Ethyl 4-cyanopiperazine-1-carboxylate is a heterocyclic building block of the piperazine class, characterized by a six-membered ring containing two nitrogen atoms and substituted with a cyano group and an ethyl carboxylate ester . It is a white to off-white crystalline solid with a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol . The compound exhibits solubility in organic solvents such as ethanol and methanol, but limited solubility in water .

Ethyl 4-cyanopiperazine-1-carboxylate Differentiation


Substituting ethyl 4-cyanopiperazine-1-carboxylate with a generic piperazine analog, such as ethyl piperazine-1-carboxylate (CAS 120-43-4) or tert-butyl 4-cyanopiperazine-1-carboxylate (CAS 113534-02-4), introduces significant changes in physicochemical properties and synthetic utility that directly impact experimental outcomes. The cyano group at the 4-position of the piperazine ring in the target compound is not merely a spectator group; it alters lipophilicity, solubility, and stability, and provides a crucial synthetic handle for further derivatization [1]. These differences are critical for applications requiring specific LogP values for membrane permeability or for reactions where the cyano group's electron-withdrawing nature and synthetic lability are essential for building complex molecular architectures.

Ethyl 4-cyanopiperazine-1-carboxylate vs. Analogs


Lipophilicity (LogP) Comparison

Ethyl 4-cyanopiperazine-1-carboxylate (LogP = 0.11738) is significantly less lipophilic than its non-cyanated analog, ethyl piperazine-1-carboxylate (LogP = 0.31480) . This difference of -0.19742 log units is quantitatively meaningful for predicting membrane permeability and distribution.

Medicinal Chemistry Drug Discovery ADME Properties

Aqueous Solubility Differentiation

Ethyl 4-cyanopiperazine-1-carboxylate exhibits 'limited solubility in water', whereas its non-cyanated comparator, ethyl piperazine-1-carboxylate, is 'freely soluble' in water .

Formulation Biopharmaceutics Analytical Chemistry

UCHL1 Inhibitor Scaffold Utility

N-cyanopiperazines, a class to which ethyl 4-cyanopiperazine-1-carboxylate belongs, have been identified as specific covalent inhibitors of the deubiquitinating enzyme UCHL1 [1]. The study demonstrates that transitioning from 5-membered pyrrolidines to 6-membered N-cyanopiperazines eliminates off-target binding to PARK7/DJ-1 and introduces context-dependent reversibility, a property not shared by non-cyanated piperazine scaffolds [1].

Chemical Biology Enzyme Inhibition Ubiquitin-Proteasome System

PROTAC Linker Building Block

Piperazine-containing linkers in PROTACs, such as those derived from ethyl 4-cyanopiperazine-1-carboxylate, have been shown to improve rigidity and increase solubility upon protonation compared to non-piperazine linkers [1]. In one study, a PROTAC with a piperazine linker (compound 8) demonstrated high chemical and metabolic stability and potent target degradation with DC50 values as low as sub-nM [2].

PROTACs Targeted Protein Degradation Linker Chemistry

Ethyl 4-cyanopiperazine-1-carboxylate Applications


PROTAC Linker Synthesis

Given the class-level evidence that piperazine-containing linkers improve PROTAC rigidity and solubility upon protonation [1], ethyl 4-cyanopiperazine-1-carboxylate is a rational choice for synthesizing PROTAC linker intermediates. Its cyano and ester groups provide orthogonal synthetic handles for further elaboration, enabling the construction of bifunctional molecules with favorable physicochemical properties.

UCHL1 Chemical Probe Development

Based on the finding that N-cyanopiperazines confer exceptional specificity for UCHL1 over 54 other human deubiquitinases and eliminate off-target PARK7 binding [2], ethyl 4-cyanopiperazine-1-carboxylate is a suitable starting material for medicinal chemistry efforts aimed at developing selective UCHL1 inhibitors. Its core structure can be functionalized to optimize potency and pharmacokinetic properties while maintaining the cyanopiperazine warhead.

Aqueous Solubility Optimization

When a drug discovery project requires a piperazine scaffold with lower lipophilicity (LogP = 0.11738) compared to the more lipophilic ethyl piperazine-1-carboxylate (LogP = 0.31480) , ethyl 4-cyanopiperazine-1-carboxylate is the preferred building block. Its reduced LogP can be leveraged to improve the aqueous solubility and reduce the non-specific binding of lead compounds, as supported by its limited water solubility relative to its non-cyanated analog .

Piperazine Derivative Synthesis

The cyano group in ethyl 4-cyanopiperazine-1-carboxylate is a versatile synthetic handle that can be reduced to an amine, hydrolyzed to a carboxylic acid, or used in nucleophilic additions, enabling the synthesis of a wide range of piperazine derivatives. This is in contrast to non-cyanated analogs like ethyl piperazine-1-carboxylate, which lack this site for chemical diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-cyanopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.